Cas no 777807-92-8 (N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)

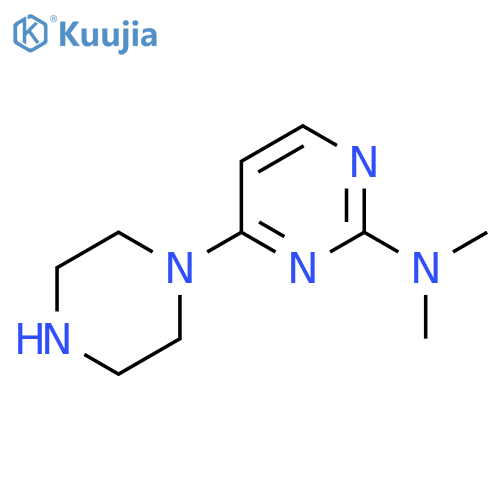

777807-92-8 structure

商品名:N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

CAS番号:777807-92-8

MF:C10H17N5

メガワット:207.275480985641

MDL:MFCD10697321

CID:4716948

PubChem ID:54244357

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

- AB59366

- NE59456

- N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

-

- MDL: MFCD10697321

- インチ: 1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3

- InChIKey: QSERFXPZIOTLLW-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CN=C(N(C)C)N=2)CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 190

- トポロジー分子極性表面積: 44.3

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 383.3±45.0 °C at 760 mmHg

- フラッシュポイント: 185.6±28.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13714-10G |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 95% | 10g |

¥ 12,058.00 | 2023-04-13 | |

| Enamine | EN300-81757-1.0g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 95.0% | 1.0g |

$642.0 | 2025-02-21 | |

| Enamine | EN300-81757-5.0g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 95.0% | 5.0g |

$1862.0 | 2025-02-21 | |

| Life Chemicals | F8881-1003-0.25g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 95%+ | 0.25g |

$430.0 | 2023-09-06 | |

| Enamine | EN300-81757-1g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 1g |

$642.0 | 2023-09-02 | ||

| Enamine | EN300-81757-10g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 10g |

$2762.0 | 2023-09-02 | ||

| Ambeed | A1135473-5g |

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 98% | 5g |

$1322.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538864-1g |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 98% | 1g |

¥3639.00 | 2024-07-28 | |

| TRC | N304776-100mg |

n,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 100mg |

$ 115.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13714-1G |

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |

777807-92-8 | 95% | 1g |

¥ 2,712.00 | 2023-04-13 |

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

777807-92-8 (N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:777807-92-8)N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):410.0/1190.0